Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate
Description
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-14-9(12)8-7-15-10(11-8)3-5-13-6-4-10/h8,11H,2-7H2,1H3 |
InChI Key |
VRGXBOQFLIUWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1COC2(N1)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The synthesis begins with commercially available or readily synthesized heterocyclic amines and diols. For example, 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) serves as a core scaffold, which can be modified to introduce ester functionalities.
Ring Formation Techniques
The core heterocyclic ring system is typically constructed via nucleophilic substitution or cyclization reactions:
- Nucleophilic substitution of diols or amino alcohols with alkyl halides under basic conditions, forming the spirocyclic framework.
- Intramolecular cyclization using reagents such as triphosgene or phosgene derivatives to cyclize amines and diols, forming the spirocyclic heterocycle.
Functionalization and Esterification
Esterification Strategies
The key step involves converting the heterocyclic intermediate into the ester derivative. This is achieved through:
- Reaction with ethyl chloroformate or ethyl bromide in the presence of bases like triethylamine or sodium hydride, facilitating nucleophilic attack on the electrophilic carbon.
Esterification via Carboxylate Activation
Alternatively, carboxylic acids derived from heterocyclic carboxylates are activated using carbodiimides or oxalyl chloride, then reacted with ethanol to form the ester.
Advanced Synthetic Routes and Optimization
Use of Protecting Groups
Protection of amino groups (e.g., with Boc or CBZ groups) prevents unwanted side reactions during esterification or ring closure steps.
Catalytic and Solvent Effects
- Use of aprotic solvents such as tetrahydrofuran (THF) or dichloromethane enhances reaction yields.
- Catalysts like titanium tetraisopropoxide or Lewis acids facilitate cyclization and esterification.
Purification and Characterization
- Reactions are monitored via thin-layer chromatography (TLC), HPLC, and NMR spectroscopy.
- Final compounds are purified through column chromatography or preparative HPLC, with purity >99% confirmed.
Representative Synthesis Protocol
| Step | Description | Reagents / Conditions | Yield / Remarks |
|---|---|---|---|
| 1 | Cyclization to form heterocyclic core | Amino alcohol + dihalide, base, reflux | 25-50% |
| 2 | Protection of amino groups | Boc2O or CBZ-Cl | Quantitative |
| 3 | Esterification | Ethyl chloroformate + triethylamine | 70-85% |
| 4 | Deprotection | Acidic or basic conditions | Quantitative |
| 5 | Final purification | Column chromatography | >99% purity |
Summary of Key Data and Findings
Scientific Research Applications
Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including analgesics and metalloproteinase inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of complex spirocyclic molecules.
Biological Studies: It is investigated for its role as a TRPM8 receptor modulator and apoptosis-inducing agent.
Industrial Applications: Used in the preparation of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. For instance, as a TRPM8 receptor modulator, it binds to the receptor and influences ion channel activity, leading to altered cellular responses. The compound’s spirocyclic structure allows it to fit into unique binding sites, making it effective in modulating biological pathways .
Comparison with Similar Compounds
Heteroatom Arrangement
- Oxygen/Nitrogen vs. Sulfur : Replacement of oxygen with sulfur (e.g., 1-thia-4-azaspiro in ) increases molecular weight and may enhance lipophilicity or alter electronic properties. Sulfur-containing analogues exhibit higher melting points (74–148°C) compared to the liquid/oil state of the target compound .
- Position of Heteroatoms : Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate () has oxygen atoms at positions 1 and 4, unlike the 1,8-dioxa configuration in the target compound. This positional difference affects ring strain and reactivity .
Substituent Effects
- Ester Groups : Methyl esters (e.g., ) vs. ethyl esters (target compound) influence solubility and metabolic stability. Ethyl esters are typically more lipophilic .
Biological Activity
Ethyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 215.25 g/mol
- CAS Number : 2089700-78-5
- Boiling Point : Not specified
- Density : 1.19 g/cm³
- LogP : 0.91970
This compound exhibits biological activity primarily through the inhibition of specific bacterial enzymes, particularly targeting the Mycobacterium tuberculosis (Mtb) and other Gram-positive bacteria. Its structural features allow it to interact effectively with various biological targets.
Antimicrobial Activity
-
Inhibition of MmpL3 :
- MmpL3 is a transporter essential for the cell wall synthesis of Mtb. Compounds similar to ethyl 1,8-dioxa-4-azaspiro[4.5]decane have shown significant inhibitory effects on MmpL3, with MIC (Minimum Inhibitory Concentration) values reported at approximately 5 µM against Mycobacterium bovis .
- The compound's activity against Gram-positive bacteria such as Staphylococcus aureus has also been noted, with MIC values around 8 µM .
- Toxicity Profiles :
Case Studies and Literature Review
A review of recent literature reveals several studies focusing on the biological activity of related compounds within the same chemical class:
- Dual Inhibitors of Bacterial Topoisomerases :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
| Compound Name | Target | MIC (µM) | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | MmpL3 (Mycobacterium) | 5 | 19.2 (HepG2) | Moderate toxicity; promising activity |
| Related Compounds | DNA gyrase & Topo IV | <100 | Not specified | Dual inhibition observed |
| Structural Analog | S. aureus | 8 | Not specified | Effective against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
